molecular formula C8H6N2O2S B274687 N-(1,3-thiazol-2-yl)furan-2-carboxamide

N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B274687
M. Wt: 194.21 g/mol
InChI Key: FWBKTKWUXLKDLK-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetically produced thiazole-based heterocyclic amide of significant interest in medicinal chemistry and biological research. Its well-characterized structure serves as a key scaffold in the investigation of new pharmacologically active agents. Scientific studies have demonstrated that this compound exhibits promising and broad-spectrum antimicrobial activity . Research has shown good efficacy against a panel of eight microorganisms, including various Gram-negative and Gram-positive bacteria, as well as fungal strains, suggesting its utility as a valuable tool for developing novel anti-infective strategies . The compound's research appeal is further enhanced by its thorough structural characterization using advanced techniques such as IR and NMR spectroscopy, and single-crystal X-ray diffraction (XRD), providing researchers with a high degree of characterization confidence . The broader class of thiazole-bearing compounds is recognized for its versatility in interacting with biological systems, with known molecules acting on a wide array of targets such as kinase enzymes, ion channels, and various receptors . This established profile, combined with its demonstrated antimicrobial properties, makes this compound a compelling candidate for further investigation in preclinical and developmental studies aimed at understanding its mechanism of action and potential applications.

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C8H6N2O2S/c11-7(6-2-1-4-12-6)10-8-9-3-5-13-8/h1-5H,(H,9,10,11)

InChI Key

FWBKTKWUXLKDLK-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=NC=CS2

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(1,3-thiazol-2-yl)furan-2-carboxamide lies in its anticancer properties . Research has demonstrated that derivatives of thiazole and furan exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study evaluated several novel derivatives for their antiproliferative activities against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines using the MTT assay. The results indicated that certain compounds showed promising activity, with some derivatives demonstrating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .

Case Study: Antiproliferative Activity Evaluation

CompoundCell LineIC50 (µM)Reference
6MCF-715.4
11aHCT-11612.3
12PC-318.7

Antimicrobial Properties

In addition to anticancer activity, this compound has been investigated for its antimicrobial properties . A study synthesized this compound and evaluated its antimicrobial activity against various bacterial strains. The results indicated that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents .

Case Study: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes can be optimized for industrial applications using continuous flow reactors, enhancing efficiency and yield. The synthesis generally includes the reaction of furan derivatives with thiazole-containing reagents under controlled conditions .

Synthetic Route Overview

  • Starting Materials : Furan-2-carboxylic acid and thiazole derivatives.
  • Reaction Conditions : Typically performed under reflux conditions or microwave irradiation to improve yields.
  • Characterization : Products are characterized by IR, NMR, and X-ray diffraction techniques to confirm structure and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(1,3-thiazol-2-yl)furan-2-carboxamide, their structural modifications, and associated biological activities:

Compound Substituents Molecular Weight Key Findings Reference
N-(5-Nitro-1,3-thiazol-2-yl)furan-2-carboxamide (STK072231) Nitro group at thiazole C5 253.23 g/mol Evaluated as a Chikungunya virus nsP2 protease inhibitor; moderate activity (IC₅₀ ~10 µM) .
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide Bromo at furan C5; methyl at thiazole C4 301.16 g/mol Structural analog synthesized for crystallographic studies; no explicit activity data reported .
N-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide Chromen-2-one substituent at thiazole C4 340.33 g/mol Potential anticancer candidate; activity linked to chromone’s redox properties .
N-(4-{[(3-Methoxybenzyl)amino]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide Methoxybenzyl-aminoethyl chain at thiazole C4 397.42 g/mol Enhanced solubility and receptor binding due to polar side chain; uncharacterized activity .
N-(4-{[(3-Chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide Chloro-fluorophenyl carbamoylmethyl at thiazole C4 379.80 g/mol Hypothesized kinase inhibitor; molecular modeling suggests strong ATP-binding pocket interactions .

Key Structural and Functional Insights

Impact of Thiazole Substitutions

  • However, this substitution may reduce bioavailability due to increased polarity .
  • Halogenation (e.g., Br) : Bromine at furan C5 (as in 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide) increases molecular weight and lipophilicity, which could enhance membrane permeability but may also introduce steric hindrance .

Role of Furan Modifications

  • Chromone Fusion : The chromen-2-one substituent in N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide introduces conjugated π-systems, facilitating intercalation or radical scavenging—traits relevant to anticancer activity .
  • Carboxamide Side Chains: Derivatives with extended side chains (e.g., methoxybenzyl-aminoethyl in ) exhibit improved solubility and target engagement, though metabolic stability may be compromised.

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

The most widely reported synthesis involves coupling furan-2-carboxylic acid with 1,3-thiazol-2-amine using carbodiimide-based reagents. A typical procedure utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. The reaction proceeds via activation of the carboxylic acid to an intermediate O-acylisourea, which reacts with the amine nucleophile.

Reaction Conditions:

  • Molar Ratio: 1:1 (acid:amine)

  • Catalyst: DMAP (10–20 mol%)

  • Solvent: DCM or tetrahydrofuran (THF)

  • Time: 4–24 hours

  • Yield: 19–58%

Purification is typically achieved via column chromatography or recrystallization from methanol. For example, Çakmak et al. reported a 40% yield after recrystallization, with HPLC purity >99%.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study by Koşar Kırca et al. demonstrated that microwave conditions (100–150°C, 300 W) reduced reaction time to 15–30 minutes, improving yields to 65–75%. This method minimizes side reactions and is scalable for industrial applications.

Solution-Phase Synthesis with Alternative Reagents

Use of Thionyl Chloride for Acid Activation

An alternative approach involves converting furan-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 1,3-thiazol-2-amine. This method avoids carbodiimides but requires strict anhydrous conditions.

Procedure:

  • Furan-2-carboxylic acid (1 equiv) is refluxed with SOCl₂ (1.5 equiv) for 2 hours.

  • The acyl chloride is reacted with 1,3-thiazol-2-amine (1.1 equiv) in acetone at 0–5°C.

  • Yields range from 45–60%, with purity confirmed by ¹H/¹³C NMR.

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase reactors enable scalable synthesis. A protocol by Vats et al. utilized Wang resin-bound furan-2-carboxylic acid, which was activated with HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) and coupled to 1,3-thiazol-2-amine. This method achieved 70–80% yield with >95% purity, suitable for combinatorial libraries.

Optimization Strategies

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)Purity (%)
DCMDMAP254099
THFDMAP253598
DMFHOBt505597
AcetoneNone04595

Data from highlight DMF with HOBt (hydroxybenzotriazole) as optimal for higher yields.

Temperature and Time Dependence

  • Room Temperature: 40% yield after 24 hours.

  • Reflux (60°C): 50% yield after 8 hours.

  • Microwave (150°C): 70% yield after 20 minutes.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.32 (1H, dt, J = 8.8, 2.4 Hz, furan-H), 7.43 (1H, d, J = 4.8 Hz, thiazole-H).

  • ¹³C NMR: 158.7 ppm (C=O), 144.5 ppm (thiazole-C2).

  • IR: 1686 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N).

X-ray Diffraction (XRD) Analysis

Single-crystal XRD revealed a monoclinic crystal system (space group P2₁/n) with two independent molecules per asymmetric unit. Key bond lengths include C=O (1.224 Å) and C–N (1.336 Å) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(1,3-thiazol-2-yl)furan-2-carboxamide and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between thiazole-2-amine and furan-2-carboxylic acid derivatives. For example, amide bond formation using coupling agents like EDCl/HOBt in solvents such as DMF or acetonitrile under reflux. Optimization includes adjusting reaction time (6–24 hours), temperature (60–80°C), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (70–85%) and purity (>95%) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX software for structure refinement. Validate with R-factor (<0.05) and electron density maps .
  • Spectroscopy :
  • FT-IR : Confirm amide C=O (1650–1680 cm⁻¹) and thiazole C=N (1540–1580 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d6) shows furan protons at δ 6.5–7.2 ppm and thiazole protons at δ 7.8–8.1 ppm. ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antimicrobial activity?

  • Methodological Answer :

  • Derivative Synthesis : Introduce substituents (e.g., halogen, methyl, or phenyl groups) at the furan 5-position or thiazole 4-position.
  • Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microdilution (MIC determination).
  • Data Analysis : Use multivariate regression to correlate logP, electronegativity, and steric parameters with activity. Address discrepancies (e.g., reduced activity in polar derivatives) by evaluating membrane permeability via logD measurements .

Q. What computational approaches predict binding mechanisms to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Tyr158).
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence. Validate with experimental IC50 values from enzyme inhibition assays .

Q. How are contradictions in solubility and bioactivity data resolved?

  • Methodological Answer :

  • Standardization : Replicate assays under controlled conditions (e.g., DMSO concentration ≤1%, identical cell lines).
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.
  • Statistical Analysis : Apply ANOVA to identify variables (e.g., solvent, pH) causing discrepancies. Cross-validate using alternative methods (e.g., isothermal titration calorimetry for binding affinity vs. fluorescence assays) .

Data Analysis and Experimental Design

Q. What strategies validate crystallographic data for polymorphic forms?

  • Methodological Answer :

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures.
  • Thermal Analysis : Use DSC to identify melting points and phase transitions. Polymorphs show distinct endotherms (e.g., Form I: 180°C; Form II: 175°C).
  • Rietveld Refinement : Quantify phase purity (>95%) using TOPAS software .

Q. How are SAR trends analyzed for antitumor activity?

  • Methodological Answer :

  • High-Throughput Screening : Test derivatives against NCI-60 cancer cell lines. Calculate GI50 values.
  • QSAR Modeling : Use partial least squares (PLS) regression to link descriptors (e.g., topological polar surface area, H-bond acceptors) to activity. Address outliers via cluster analysis .

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